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SecinH3

ARF GEF selectivity Cytohesin inhibitor GDP/GTP exchange assay

Disambiguating cytohesin-dependent ARF signaling from other GEF pathways remains challenging with pan-inhibitors like brefeldin A. SecinH3 is the only small-molecule probe that directly targets cytohesin Sec7 domains (Kd ≤250 nM) while sparing large GEFs BIG1 & BRAG2 (IC50 ≥65 μM). • >11-fold selectivity window over large GEFs-unambiguous target deconvolution • Inert against 10 common kinases & Ras-GEF Sos-clean PI3K/Akt pathway dissection • Validated in vivo hepatic insulin resistance model. Supplied ≥98% HPLC purity; shipped ambient.

Molecular Formula C24H20N4O4S
Molecular Weight 460.5 g/mol
CAS No. 853625-60-2
Cat. No. B1681706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecinH3
CAS853625-60-2
SynonymsSecinH3;  Secin-H3;  Secin H3; 
Molecular FormulaC24H20N4O4S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCOC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5
InChIInChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29)
InChIKeyQPGYAMIHXLCFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SecinH3 Biochemical Fingerprint


SecinH3 is a cell-permeable 1,2,4-triazole derivative that acts as a Sec7 domain-targeted antagonist of cytohesin-family small guanine nucleotide exchange factors (GEFs). It binds the Sec7 domain of human cytohesins 1–3 with a dissociation constant (Kd) ≤250 nM and inhibits GDP/GTP exchange activity with IC50 values of 2.4 μM (hCyh2), 5.4 μM (hCyh1), 5.4 μM (mCyh3), and 5.6 μM (hCyh3) . Unlike brefeldin A, cytohesins are inherently BFA-resistant GEFs, making SecinH3 the only small-molecule probe capable of directly interrogating cytohesin-dependent ARF signaling pathways [1].

Selective cytohesin GEF inhibition vs. pan-ARF-GEFs
Cell-permeable probe for live-cell ARF signaling studies
Distinct target profile from BFA and M-COPA

Why SecinH3 Cannot Be Substituted


ARF GTPase signaling involves at least six mammalian GEF subfamilies with distinct cellular functions; substituting SecinH3 with a pan-ARF-GEF inhibitor such as brefeldin A or M-COPA abolishes cytohesin-specific signal dissection because these compounds either fail to inhibit cytohesins (BFA) or inhibit all ARF-GEFs indiscriminately (M-COPA, NAV-2729) [1]. SecinH3 uniquely spares the large GEFs BIG1 and BRAG2 (IC50 ≥65 μM) while potently inhibiting cytohesins, as demonstrated in family-wide fluorescence kinetic assays [2]. Additionally, SecinH3 is inert against a panel of 10 common kinases and the Ras-GEF Sos, a selectivity profile not shared by other ARF pathway modulators [3]. These quantitative selectivity gaps mean that experiments using BFA or M-COPA cannot be interpreted as cytohesin-specific, making procurement of authentic SecinH3 essential for unambiguous target deconvolution.

Pan-ARF-GEF inhibitors (BFA, M-COPA) do not discriminate cytohesin-specific effects, complicating pathway interpretation.
Brefeldin A fails to inhibit cytohesins; M-COPA inhibits all ARF-GEFs non-selectively, limiting target deconvolution.
Other tool compounds lack the kinase-sparing profile, potentially introducing off-target confounding.

SecinH3 Differentiation Evidence


Cytohesin vs. Large GEF Selectivity

In GDP/GTP exchange assays using recombinant proteins, SecinH3 inhibited human cytohesin 3 with an IC50 ≤5.6 μM, whereas inhibition of the large GEF hEFA6-S7 and yeast Gea2-S7 required concentrations ≥65 μM . By contrast, brefeldin A does not inhibit cytohesins at any concentration, M-COPA inhibits all tested ARF-GEFs non-selectively, and NAV-2729 preferentially inhibits BRAG2 [1]. Thus, SecinH3 is the only compound in this set that discriminates between small cytohesin GEFs and large ARF-GEFs.

Selectivity vs. Large GEFs
Head-to-head
≥11.6× selectivity for cytohesins
Supports cytohesin-specific pathway dissection
Fluorescence GDP/GTP exchange; recombinant Sec7 domains
ARF GEF selectivity Cytohesin inhibitor GDP/GTP exchange assay

Kinase Off-Target Profiling

When tested at 15 μM in the SelectScreen™ Kinase Profiling Service (100 μM ATP), SecinH3 displayed no activity against any of the 10 kinases screened [1]. In the same study, SecinH3 exhibited 30-fold weaker binding to the EFA6 Sec7 domain (a non-cytohesin ARF6-GEF) and no binding to the Ras-GEF Sos [2]. This kinase-sparing profile is a critical differentiator from broad-spectrum kinase inhibitors that may be used as tool compounds in related signaling networks.

Kinase Off-Target Profile
Method context
0% inhibition of 10 kinases at 15 µM
Kinase-sparing profile for selective studies
SelectScreen™ profiling; no Ras-GEF Sos binding
Kinase selectivity Off-target profiling Chemical probe validation

In Vivo Hepatic Insulin Resistance

Intraperitoneal administration of SecinH3 to mice significantly increased hepatic expression of gluconeogenic genes (e.g., PEPCK, G6Pase), reduced expression of glycolytic and fatty acid oxidation genes, depleted liver glycogen stores, and elevated plasma insulin—a constellation of effects that constitutes hepatic insulin resistance [1]. Brefeldin A, in contrast, does not recapitulate this metabolic phenotype; its primary effect is collapse of the Golgi apparatus through inhibition of BIG1/GBF1 [2]. This functional divergence confirms that SecinH3 engages a distinct, cytohesin-dependent metabolic node.

Hepatic Insulin Resistance
Head-to-head
Induces hepatic insulin resistance phenotype in mice
Enables cytohesin-dependent metabolic modeling
i.p. administration; BFA does not recapitulate this phenotype
In vivo insulin resistance Hepatocyte signaling Type 2 diabetes model

Sec7 Domain Binding Affinity

SecinH3 binds the Sec7 domain of human cytohesins 1–3 with a Kd ≤250 nM as determined by aptamer displacement fluorescence polarization assay . Its functional IC50 (2.4–5.6 μM) is higher due to the competitive nature of the GDP/GTP exchange assay conditions. Notably, some synthetic SecinH3 derivatives (e.g., compound 52) exhibit ~2-fold higher potency in cytohesin antagonist assays [1], but none match the combined affinity, selectivity, and in vivo validation package of the parent compound.

Sec7 Domain Binding
Class-level inference
Kd ≤250 nM (cytohesins 1–3)
Confirmed target engagement at low concentration
Aptamer displacement assay; derivative 52 ~2× more potent but lacks in vivo validation
Binding affinity Sec7 domain Aptamer displacement assay

SecinH3 Application Scenarios


Cytohesin-Selective ARF Signaling Studies

When the goal is to distinguish cytohesin-dependent ARF activation from that mediated by other ARF-GEFs (e.g., BIG1/2, GBF1, BRAG2), SecinH3 is the only available inhibitor with >11-fold selectivity for cytohesins over large GEFs [1]. This makes it indispensable for mechanistic studies of integrin recycling, focal adhesion dynamics, and preadipocyte migration where cytohesin-2/ARNO is implicated [2].

Hepatic Insulin Resistance Disease Models

SecinH3 is uniquely capable of inducing hepatic insulin resistance in vivo: it upregulates gluconeogenic genes, downregulates glycolytic and fatty acid metabolism genes, depletes hepatic glycogen, and elevates plasma insulin in mice [1]. No other ARF-GEF modulator (BFA, M-COPA, NAV-2729) reproduces this metabolic phenotype, making SecinH3 the essential tool for studying cytohesin-mediated insulin signaling defects .

Kinase-Sparing Controls in PI3K/Akt and Ras Studies

Because SecinH3 is completely inactive against a panel of 10 common kinases and does not bind the Ras-GEF Sos [1], it can be used to probe cytohesin input into PI3K/Akt pathways without confounding kinase inhibition—an advantage over multi-targeted inhibitors that obscure pathway delineation.

Benchmarking Novel Cytohesin Inhibitors

As the original and most extensively validated cytohesin antagonist, SecinH3 serves as the reference standard for screening campaigns and structure-activity relationship (SAR) studies. New derivatives, such as compound 52 with ~2-fold higher potency [1], must be compared head-to-head with SecinH3 to confirm that gains in potency do not come at the cost of selectivity or in vivo efficacy.

Application
Selection Property
Validation Focus
Cytohesin-selective ARF signaling studies
Selective cytohesin inhibition vs. large ARF-GEFs
Cytohesin-specific pathway dissection
Hepatic insulin resistance model studies
Hepatic metabolic phenotype induction
Gluconeogenic gene expression & plasma insulin
PI3K/Akt pathway controls
Kinase-sparing selectivity profile
Exclusion of off-target kinase effects
Cytohesin inhibitor benchmarking
Reference antagonist with selectivity data
Potency and selectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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